2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-
Description
The compound 2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]- is an α,β-unsaturated ester featuring a phenylmethoxy (benzyloxy) substituent at the para position of the aromatic ring and an ethoxy group at the α-carbon of the propenoic acid backbone.
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-ethoxy-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H18O4/c1-2-21-17(18(19)20)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20) |
InChI Key |
VQMFWLXJEXQRGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-benzyloxybenzaldehyde and ethyl acetoacetate.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-benzyloxybenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-(4-benzyloxyphenyl)-2-ethoxyacrylate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid.
Industrial Production Methods
While specific industrial production methods for 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ethoxyacrylic acid moiety can be reduced to form the corresponding ethoxypropionic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethoxypropionic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the ethoxyacrylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Biological Activity
2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]- is a synthetic compound that belongs to the class of phenolic compounds. Its structure suggests potential biological activities, particularly in pharmacology and biochemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , featuring an ethoxy group and a phenylmethoxy substituent. This structural configuration is significant as it may influence the compound's interaction with biological targets.
Antioxidant Properties
Research indicates that derivatives of phenolic compounds exhibit notable antioxidant activities. A study on cinnamic acid derivatives, including those with similar structures to 2-propenoic acid, demonstrated their ability to scavenge free radicals and protect against oxidative stress in liver models . The presence of methoxy groups at specific positions was found to enhance these antioxidant effects.
Anticancer Activity
The anticancer potential of phenolic compounds has been widely documented. In vitro studies have shown that compounds with a similar core structure to 2-propenoic acid can inhibit cancer cell proliferation. For instance, derivatives like p-coumaric acid have exhibited anti-tumor effects through mechanisms such as inducing apoptosis and modulating oxidative stress pathways . The specific activity of 2-propenoic acid remains to be fully elucidated but suggests promising avenues for further research.
Anti-inflammatory Effects
Phenolic compounds are also recognized for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses has been observed in related compounds. For example, p-coumaric acid has demonstrated the ability to reduce inflammation markers in various experimental models .
The biological activities of 2-propenoic acid are likely mediated through multiple mechanisms:
- Radical Scavenging : The compound may neutralize reactive oxygen species (ROS), thus preventing cellular damage.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : By promoting apoptotic pathways, these compounds can selectively target cancer cells while sparing normal cells.
Study on Cinnamic Acid Derivatives
A significant study investigated the hepatoprotective effects of cinnamic acid derivatives in a CCl₄-induced liver damage model. The results indicated that certain structural modifications enhanced protective effects against oxidative stress-induced liver damage . This study provides a framework for understanding how modifications similar to those in 2-propenoic acid could influence biological activity.
Antitumor Activity Assessment
In another study assessing the anticancer properties of phenolic compounds, various derivatives were tested against melanoma and other cancer cell lines. Results indicated that compounds with specific substituents exhibited significant cytotoxicity, suggesting that 2-propenoic acid could potentially share similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
